4-tert-Butyl-6-methyl-3-(propan-2-yl)benzene-1,2-diamine
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Overview
Description
4-tert-Butyl-6-methyl-3-(propan-2-yl)benzene-1,2-diamine is an organic compound with a complex structure that includes a benzene ring substituted with tert-butyl, methyl, and propan-2-yl groups, as well as two amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyl-6-methyl-3-(propan-2-yl)benzene-1,2-diamine typically involves multi-step organic reactions. One common method includes the alkylation of a benzene derivative followed by amination. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure efficiency and scalability. The use of advanced catalysts and optimized reaction conditions can help in achieving high yields and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
4-tert-Butyl-6-methyl-3-(propan-2-yl)benzene-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH2-, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives.
Scientific Research Applications
4-tert-Butyl-6-methyl-3-(propan-2-yl)benzene-1,2-diamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-tert-Butyl-6-methyl-3-(propan-2-yl)benzene-1,2-diamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-tert-Butyl-6-methyl-3-(propan-2-yl)benzene-1,2-diol
- 4-tert-Butyl-6-methyl-3-(propan-2-yl)benzene-1,2-dinitrile
- 4-tert-Butyl-6-methyl-3-(propan-2-yl)benzene-1,2-dicarboxylic acid
Uniqueness
4-tert-Butyl-6-methyl-3-(propan-2-yl)benzene-1,2-diamine is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
854633-87-7 |
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Molecular Formula |
C14H24N2 |
Molecular Weight |
220.35 g/mol |
IUPAC Name |
4-tert-butyl-6-methyl-3-propan-2-ylbenzene-1,2-diamine |
InChI |
InChI=1S/C14H24N2/c1-8(2)11-10(14(4,5)6)7-9(3)12(15)13(11)16/h7-8H,15-16H2,1-6H3 |
InChI Key |
FTUASHUKSNAXPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1N)N)C(C)C)C(C)(C)C |
Origin of Product |
United States |
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